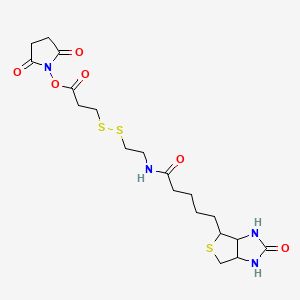

NHS-SS-Biotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-hydroxysulfosuccinimide-SS-Biotin, commonly known as NHS-SS-Biotin, is a water-soluble, amine-reactive biotinylation reagent. It is widely used in biochemical and molecular biology applications for labeling proteins, antibodies, and other molecules containing primary amines. The compound features a cleavable disulfide bond in its spacer arm, allowing for reversible labeling, which is particularly useful in affinity purification and other applications where the biotin label needs to be removed .

Preparation Methods

Synthetic Routes and Reaction Conditions

NHS-SS-Biotin is synthesized through a series of chemical reactions involving the activation of biotin with N-hydroxysulfosuccinimide (NHS) and the incorporation of a disulfide bond. The general synthetic route involves the following steps:

- Activation of biotin with NHS to form NHS-biotin.

- Introduction of a disulfide bond to create the spacer arm.

- Final product purification and characterization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is typically lyophilized and stored under desiccated conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

NHS-SS-Biotin primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine groups of proteins and other molecules, forming stable amide bonds and releasing N-hydroxysulfosuccinimide as a byproduct .

Common Reagents and Conditions

Reagents: this compound, primary amine-containing molecules (e.g., lysine residues in proteins), reducing agents (e.g., dithiothreitol (DTT)).

Conditions: The reaction typically occurs in alkaline buffers (pH 7-9) at temperatures ranging from 4°C to 37°C.

Major Products

The major product of the reaction is a biotinylated protein or molecule, with the biotin label attached via a stable amide bond. The disulfide bond in the spacer arm allows for the reversible removal of the biotin label using reducing agents .

Scientific Research Applications

NHS-SS-Biotin has a wide range of applications in scientific research, including:

Protein Labeling: Biotinylation of antibodies and other proteins for detection, purification, and immobilization using streptavidin probes or resins.

Cell Surface Labeling: Labeling of cell surface proteins without permeating cell membranes, useful for studying cell surface interactions and protein trafficking.

Affinity Purification: Reversible labeling allows for the purification of biotinylated proteins using streptavidin affinity columns, followed by elution with reducing agents.

Intracellular Labeling: Membrane-permeable variants of this compound can be used for intracellular labeling, enabling the study of intracellular protein interactions and localization.

Mechanism of Action

NHS-SS-Biotin exerts its effects through the formation of stable amide bonds with primary amines on target molecules. The long spacer arm and cleavable disulfide bond enhance the binding efficiency to avidin or streptavidin probes and allow for the reversible removal of the biotin label. This mechanism is particularly useful in applications requiring temporary labeling and subsequent removal of the biotin tag .

Comparison with Similar Compounds

Similar Compounds

Sulfo-NHS-Biotin: Similar to NHS-SS-Biotin but lacks the cleavable disulfide bond, making it non-reversible.

NHS-PEG4-Biotin: Contains a polyethylene glycol (PEG) spacer arm, providing increased solubility and reduced steric hindrance.

NHS-LC-Biotin: Features a long-chain spacer arm but is not cleavable.

Uniqueness of this compound

This compound is unique due to its cleavable disulfide bond, which allows for reversible labeling. This feature is particularly advantageous in affinity purification and other applications where the biotin label needs to be removed after use. Additionally, its water solubility and ability to label primary amines make it a versatile reagent for various biochemical and molecular biology applications .

Properties

Molecular Formula |

C19H28N4O6S3 |

|---|---|

Molecular Weight |

504.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyldisulfanyl]propanoate |

InChI |

InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28) |

InChI Key |

LBEDTGQHCFODEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1S)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B12316752.png)

![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B12316771.png)

![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)

![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)